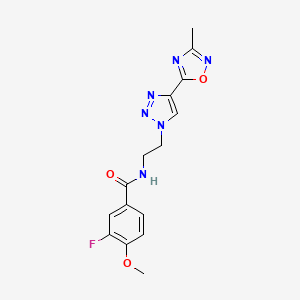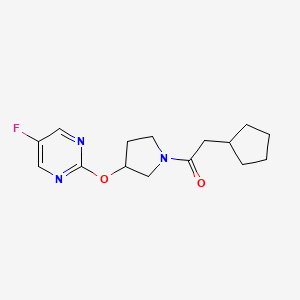
2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Molecular Applications
A study by Chrovian et al. (2018) describes a dipolar cycloaddition reaction to synthesize novel P2X7 antagonists, including compounds structurally similar to 2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone. These compounds were found to have robust receptor occupancy and were assessed for their potential in treating mood disorders in preclinical trials (Chrovian et al., 2018).
Antimicrobial Activity
Salimon, Salih, and Hussien (2011) reported on a compound, structurally related to the query molecule, demonstrating significant antimicrobial activity. The study indicates the potential of such compounds in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Enzymatic Activity Studies
The study by Yoo et al. (2008) investigated the in vitro metabolism of a compound similar to the one . This research is crucial for understanding the metabolic pathways and potential pharmacological applications of such compounds (Yoo et al., 2008).
Pharmaceutical Development
Butters et al. (2001) detailed the synthesis of voriconazole, an antifungal agent, which involves a process related to the synthesis of the query molecule. This demonstrates the compound's relevance in pharmaceutical synthesis and drug development (Butters et al., 2001).
Cytotoxicity and Anticancer Research
Adimule et al. (2014) synthesized novel derivatives of 1,3,4-oxadiazole, structurally akin to the query compound, and evaluated their cytotoxic effects on human carcinoma cell lines. This research highlights the potential application of such compounds in cancer therapy (Adimule, Medapa, Kumar, & Rao, 2014).
properties
IUPAC Name |
2-cyclopentyl-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c16-12-8-17-15(18-9-12)21-13-5-6-19(10-13)14(20)7-11-3-1-2-4-11/h8-9,11,13H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLMTULGHJEIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3-(2-Oxopiperidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2452829.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)

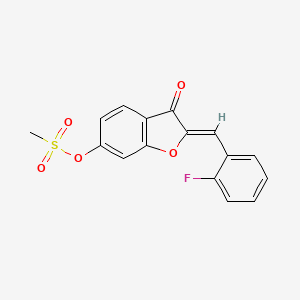
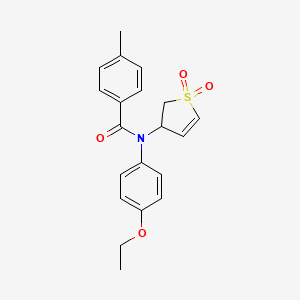
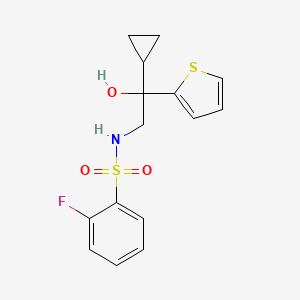
![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2452836.png)
![2-[(Furan-2-carbonyl)-methylamino]benzoic acid](/img/structure/B2452837.png)
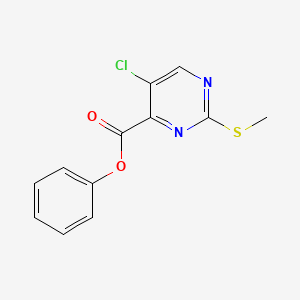
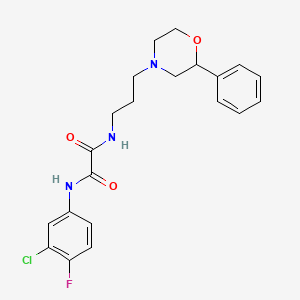
![2-Ethyl-1-({5-[(2-ethylpiperidyl)sulfonyl]naphthyl}sulfonyl)piperidine](/img/structure/B2452847.png)
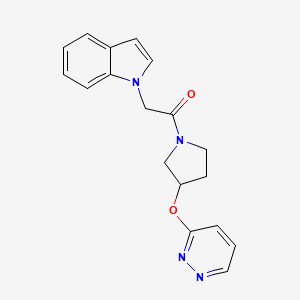
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B2452850.png)
